
N-(3-(6-Amino-5-(4-hydroxyphenyl)pyridin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(6-Amino-5-(4-hydroxyphenyl)pyridin-3-yl)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6-Amino-5-(4-hydroxyphenyl)pyridin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring followed by the introduction of the amino and hydroxyphenyl groups through substitution reactions. The final step involves the acylation of the amino group with acetic anhydride to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.
Major Products:
- Quinone derivatives from oxidation.
- Amino derivatives from reduction.
- Nitro or halogenated derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.
Mecanismo De Acción
The mechanism of action of N-(3-(6-Amino-5-(4-hydroxyphenyl)pyridin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The amino and hydroxyphenyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-(3-(6-Amino-5-(4-hydroxyphenyl)pyridin-3-yl)phenyl)acetamide: shares similarities with other pyridine derivatives, such as:
Uniqueness:
- The presence of both amino and hydroxyphenyl groups in the pyridine ring makes this compound unique. This combination of functional groups allows for diverse chemical reactivity and potential applications that are not as prominent in similar compounds.
Propiedades
Fórmula molecular |
C19H17N3O2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-[3-[6-amino-5-(4-hydroxyphenyl)pyridin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-12(23)22-16-4-2-3-14(9-16)15-10-18(19(20)21-11-15)13-5-7-17(24)8-6-13/h2-11,24H,1H3,(H2,20,21)(H,22,23) |
Clave InChI |
KBDXKGGQZIHXGB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(N=C2)N)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


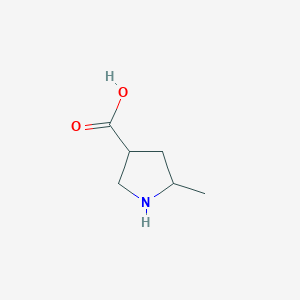
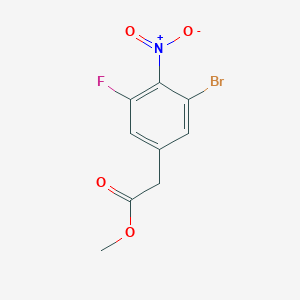
![2,5,6-Tribromobenzo[d]thiazole](/img/structure/B12976982.png)
![Methyl 4-(2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl)benzoate hydrochloride](/img/structure/B12976984.png)
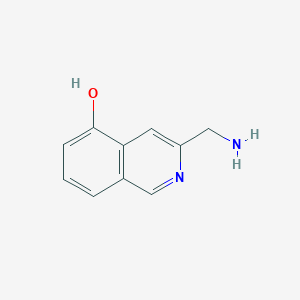


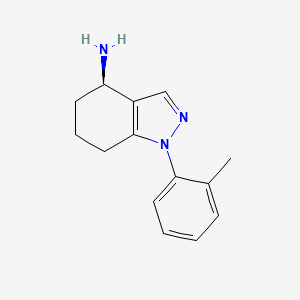
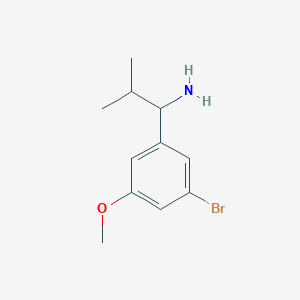
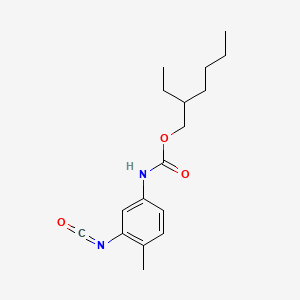
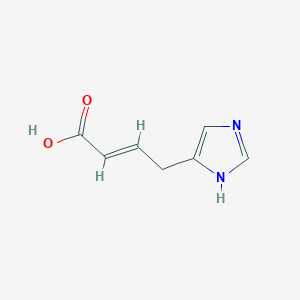
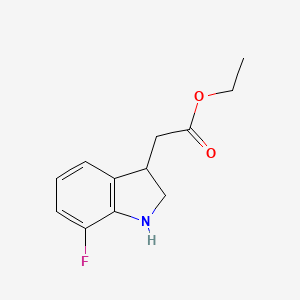
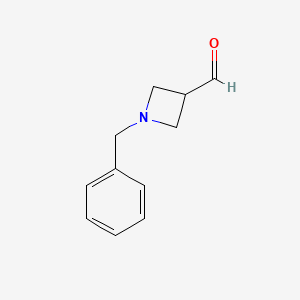
![3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12977048.png)
